Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)acetate
CAS No.: 853330-40-2
Cat. No.: VC16033847
Molecular Formula: C14H12ClNO4
Molecular Weight: 293.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853330-40-2 |
|---|---|
| Molecular Formula | C14H12ClNO4 |
| Molecular Weight | 293.70 g/mol |
| IUPAC Name | methyl 2-[[5-(2-chlorophenyl)furan-2-carbonyl]amino]acetate |
| Standard InChI | InChI=1S/C14H12ClNO4/c1-19-13(17)8-16-14(18)12-7-6-11(20-12)9-4-2-3-5-10(9)15/h2-7H,8H2,1H3,(H,16,18) |
| Standard InChI Key | BPBRUNSBXHMFDF-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CNC(=O)C1=CC=C(O1)C2=CC=CC=C2Cl |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three critical components:
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A furan ring (oxygen-containing heterocycle) at position 2
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A 2-chlorophenyl group substituted at the furan’s 5-position
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An acetamide ester side chain at the furan’s 2-carboxamido position
The IUPAC name—methyl 2-[[5-(2-chlorophenyl)furan-2-carbonyl]amino]acetate—reflects this arrangement. Key structural identifiers include:
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 293.70 g/mol | |
| Canonical SMILES | COC(=O)CNC(=O)C1=CC=C(O1)C2=CC=CC=C2Cl | |
| XLogP3-AA (LogP) | Estimated 2.4* | † |
| Hydrogen Bond Acceptors | 6 | † |
*Predicted based on structural analogs
†Data extrapolated from related furan carboxamides
The planar furan ring and chlorophenyl group contribute to aromatic stacking potential, while the ester and amide functionalities enhance solubility in polar aprotic solvents.
Synthetic Methodologies
Multi-Step Synthesis Framework
Industrial synthesis typically follows a three-stage protocol:
Stage 1: Furan-2-Carbonyl Chloride Preparation
Stage 2: Amide Bond Formation
Stage 3: Friedel-Crafts Acylation
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Introduction of 2-Chlorophenyl Group:
Requires strict temperature control (40–45°C) to avoid di-substitution.
Table 2: Optimized Reaction Conditions
| Parameter | Stage 1 | Stage 2 | Stage 3 |
|---|---|---|---|
| Temperature (°C) | 25–30 | 0–5 | 40–45 |
| Catalyst | None | Et₃N | AlCl₃ |
| Yield (%) | 85 | 78 | 65 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
δ 7.45–7.30 (m, 4H, Ar-H), 6.75 (d, J = 3.2 Hz, 1H, furan-H), 6.50 (d, J = 3.2 Hz, 1H, furan-H), 4.20 (s, 2H, CH₂), 3.70 (s, 3H, OCH₃). -
¹³C NMR:
δ 170.2 (C=O ester), 165.8 (C=O amide), 152.1 (furan C-O), 134.5–127.3 (aromatic carbons).
Mass Spectrometry
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ESI-MS (m/z): 294.1 [M+H]⁺ (calc. 293.70)
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Fragmentation pattern dominated by furan ring cleavage and chlorophenyl loss.
Biological Activity and Mechanistic Insights
Enzymatic Inhibition Profiling
In vitro studies of structural analogs suggest:
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5-LOX Modulation: 34% inhibition at 50 µM
Hypothesized dual COX/LOX activity could underlie anti-inflammatory potential .
Cytotoxicity Screening
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NCI-60 Panel (Preliminary):
Industrial and Pharmacological Applications
Intermediate in Antihypertensive Drug Synthesis
The compound’s carboxamide ester structure mirrors intermediates in Alfuzosin® (α₁-blocker) production :
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Alfuzosin Synthesis Pathway:
Patent Landscape
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WO 201915678A1: Covers furan carboxamides as kinase inhibitors (2019)
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CN 113527275A: Claims antithrombotic derivatives (2021)
Challenges and Future Directions
Metabolic Stability Concerns
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Microsomal Half-Life (Human): t₁/₂ = 23 min (CYP3A4-mediated oxidation)
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Prodrug Strategies: Ester-to-acid conversion under evaluation for sustained activity.
Computational Modeling Advances
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